molecular formula C17H23N3O B11097212 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

Cat. No.: B11097212
M. Wt: 285.4 g/mol
InChI Key: KOMCVYRZKFVNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound with a unique structure that includes a piperidine ring, a pyran ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the presence of the cyanide group, which requires careful handling and disposal .

Chemical Reactions Analysis

Types of Reactions

3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the cyanide .

Scientific Research Applications

3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran and piperidine derivatives, such as:

Uniqueness

What sets 3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide apart is its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

3,3,8-trimethyl-6-piperidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C17H23N3O/c1-12-15-11-21-17(2,3)9-13(15)14(10-18)16(19-12)20-7-5-4-6-8-20/h4-9,11H2,1-3H3

InChI Key

KOMCVYRZKFVNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C(C(=N1)N3CCCCC3)C#N)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.